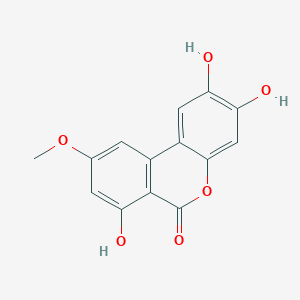

Altertenuol

Description

Altertenuol is a fungal secondary metabolite primarily isolated from Alternaria species, notably Alternaria tenuissima and related endophytic fungi . Structurally, it belongs to the dibenzo-α-pyrone class, characterized by a fused aromatic ring system with oxygen substituents. Early studies identified this compound as a derivative of alternariol, a mycotoxin, but with distinct hydroxyl and methyl ether group configurations . Its molecular formula, C15H12O5, was confirmed via spectroscopic analysis (NMR, IR) and synthetic approaches .

This compound’s biosynthesis involves oxidative coupling of polyketide precursors, a pathway shared with other fungal metabolites like alternariol and altenuisol . It has been synthesized through palladium-mediated intramolecular biaryl coupling reactions of 3',4'-dialkoxyphenyl benzoates, achieving a 23% yield in a 10-step process . Notably, structural revisions revealed that this compound may be identical to altenuisol, though this remains unresolved due to spectral ambiguities .

Properties

CAS No. |

1188382-26-4 |

|---|---|

Molecular Formula |

C14H10O6 |

Molecular Weight |

274.22 g/mol |

IUPAC Name |

2,3,7-trihydroxy-9-methoxybenzo[c]chromen-6-one |

InChI |

InChI=1S/C14H10O6/c1-19-6-2-8-7-4-9(15)10(16)5-12(7)20-14(18)13(8)11(17)3-6/h2-5,15-17H,1H3 |

InChI Key |

CBQSPNLMOXKZHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)OC3=CC(=C(C=C32)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of altertenuol involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of phloroglucinic acid and protocatechuic aldehyde as starting materials. The key step in the synthesis is a Suzuki coupling reaction, which forms the lactone ring . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using the fungus Alternaria. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Altertenuol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .

Scientific Research Applications

Altertenuol has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial and cytotoxic properties.

Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Altertenuol exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as protein kinases and xanthine oxidase, leading to its cytotoxic and antimicrobial activities . The compound interacts with cellular proteins and disrupts key metabolic pathways, resulting in its biological effects .

Comparison with Similar Compounds

Key Observations:

- Structural Similarities : this compound and altenuisol share identical molecular formulas but differ in ring substitution patterns. This compound’s methyl ether group contrasts with altenuisol’s lactone ring .

- Biosynthetic Pathways : Unlike alternariol, which forms via polyketide synthases, this compound requires regioselective coupling reactions mediated by palladium catalysts .

- Bioactivity : this compound exhibits moderate cytotoxicity against cancer cell lines, while alternariol is more potent but toxic to mammalian cells .

Research Findings and Implications

Structural Revision : Nemecek et al. (2012) demonstrated that this compound’s originally proposed structure was incorrect; its revised structure aligns with synthetic derivatives of altenuisol .

Synthetic Efficiency : The palladium-mediated method reduces synthesis steps from 15 (traditional routes) to 10, enhancing scalability for pharmacological studies .

Ecological Role : this compound may act as a fungal defense compound, inhibiting competing microbes in host plants .

Biological Activity

Altertenuol, a secondary metabolite produced by various species of the genus Alternaria, has garnered attention due to its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including its cytotoxicity, phytotoxicity, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Biosynthesis

This compound is classified as a dibenzo-α-pyrone derivative, which is biosynthetically derived from polyketide pathways in fungi. The compound's structure includes a distinct arrangement that contributes to its biological activity. Understanding the biosynthetic pathways can provide insights into its production and potential modifications for enhanced efficacy.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 67.76 | Induction of apoptosis via mitochondrial pathways |

| SKOV-3 | 74.60 | Cell cycle arrest at S phase |

| MCF-7 | 55.53 | DNA synthesis inhibition leading to reduced proliferation |

Case Study: A study involving Alternaria tenuissima AUMC14342 revealed that its ethyl acetate extract exhibited significant cytotoxicity against HeLa, SKOV-3, and MCF-7 cell lines, with IC50 values indicating potent effects comparable to standard chemotherapeutics like doxorubicin . Flow cytometry analysis showed that treatment with this compound caused S-phase arrest in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.

Phytotoxicity

This compound also exhibits phytotoxic properties, affecting plant growth and development. It has been shown to inhibit seed germination and root elongation in various plant species. The following table presents some findings related to its phytotoxic effects:

| Plant Species | Effect Observed | Concentration (µg/mL) |

|---|---|---|

| Lactuca sativa | Inhibition of germination | 100 |

| Phaseolus vulgaris | Reduced root length | 50 |

| Zea mays | Decreased shoot height | 75 |

These findings suggest that this compound could be utilized as a natural herbicide or growth regulator in agricultural practices.

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis: this compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased cytochrome c release and activation of caspases .

- DNA Damage: It has been reported to cause DNA strand breaks in human carcinoma cells, which may contribute to its mutagenic properties .

- Inhibition of Enzymatic Activity: this compound has shown inhibitory effects on various enzymes involved in cell proliferation and survival pathways.

Antioxidant and Antiallergic Activities

In addition to its cytotoxic and phytotoxic effects, this compound exhibits antioxidant properties that can help mitigate oxidative stress in biological systems. Furthermore, it has been evaluated for antiallergic activity, suggesting potential therapeutic roles beyond oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.